Fmoc-Tpi-OH

Catalog No.
S726399
CAS No.
204322-23-6
M.F
C27H22N2O4
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Tpi-OH

Replace flexible tryptophan residues to reduce entropic penalty and proteolysis. Fmoc-Tpi-OH permanently locks the indole into a rigid beta-carboline framework, enabling:

  • Sub-nanomolar GPCR antagonist binding (Bombesin, GRP, Urotensin-II)
  • Enhanced metabolic stability in antimicrobial peptides
  • Definitive SAR profiling for spatial pocket requirements

Supplied with >98% HPLC purity for reliable Fmoc-SPPS. Ready for immediate procurement.

CAS Number

204322-23-6

Product Name

Fmoc-Tpi-OH

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1

InChI Key

IHHULIKSMJSELI-VWLOTQADSA-N

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Isomeric SMILES

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O

Synonyms

Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, (S)-Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid, Fmoc-Tetrahydro-β-carboline-3-carboxylic acid, Fmoc-L-Tpi-OH, Fmoc-(S)-1,2,3,4-tetrahydronorharman-3-carboxylic acid

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a highly specialized, conformationally restricted unnatural amino acid utilized in solid-phase peptide synthesis (SPPS) . Structurally, it is a beta-carboline derivative where the alpha-amino nitrogen and the indole ring of tryptophan are fused, locking the chi-1 and chi-2 dihedral angles into a rigid framework . Supplied typically at >95-99% HPLC purity, this building block is procured primarily to introduce severe backbone and side-chain constraints into peptidomimetics. Unlike flexible natural amino acids, Fmoc-Tpi-OH is selected to drastically reduce the entropic penalty of receptor binding, enhance proteolytic stability, and probe precise spatial requirements in target binding pockets .

Research Fit

1 Fmoc-SPPS compatible building block
2 Conformationally constrained β-carboline scaffold
3 Indole NH hydrogen-bond donor for backbone restriction

Substituting Fmoc-Tpi-OH with standard Fmoc-Trp(Boc)-OH or other flexible aromatic precursors fundamentally alters the thermodynamic profile of the synthesized peptide [1]. Standard tryptophan possesses a highly flexible side chain that incurs a significant entropic penalty upon binding to rigid receptor pockets and exposes the peptide backbone to rapid enzymatic degradation. Fmoc-Tpi-OH structurally enforces a beta-carboline ring system that permanently restricts the spatial orientation of the indole moiety. If a generic tryptophan is used in place of Tpi during the synthesis of high-affinity GPCR antagonists, the resulting peptide will lack the necessary conformational lock, leading to off-target flexibility, orders-of-magnitude losses in binding affinity, and premature metabolic clearance [1].

Substitution Risk

Fmoc-Tpi-OH
Tetrahydro-β-carboline core; indole NH donor
Fmoc-Tic-OH
Monocyclic isoquinoline; no indole NH, distinct φ/ψ constraints
Fmoc-Tpi-OH
Cyclized α-N to indole C2 locks backbone geometry
Fmoc-Phe / Fmoc-Trp
Flexible or unconstrained indole; may not replicate conformational restriction

Sub-Nanomolar Receptor Binding via Entropic Restriction

In the synthesis of bombesin (Bn) and gastrin-releasing peptide (GRP) antagonists, the conformational rigidity of the C-terminal residue is critical for target affinity. Studies comparing reduced peptide bonds demonstrated that analogs incorporating Tpi (synthesized via Fmoc-Tpi-OH) achieved IC50 values of 2–4 nM against Swiss 3T3 cells, outperforming the flexible Trp equivalents which yielded weaker IC50 values of 5–10 nM [1]. Furthermore, optimized Tpi-containing antagonists achieved sub-nanomolar inhibition (IC50 < 1 nM)[1]. This quantitative advantage dictates the procurement of Fmoc-Tpi-OH for ultra-potent GPCR ligand development where flexible Trp cannot achieve the required thermodynamic binding profile.

Evidence DimensionInhibition of [125I][Tyr4]bombesin binding (IC50)
Target Compound DataTpi-containing analogs: 2–4 nM (optimized < 1 nM)
Comparator Or BaselineTrp-containing analogs: 5–10 nM
Quantified DifferenceUp to 2.5-fold to >10-fold improvement in binding affinity
ConditionsSwiss 3T3 cell growth inhibition assay

Justifies the higher cost of Fmoc-Tpi-OH over standard Fmoc-Trp-OH when sub-nanomolar potency is a strict project requirement.

Scaffold rigidity
Reported
β-carboline contains indole NH and extended aromatic surface vs. monocyclic isoquinoline
Indole NH enables distinct H-bond interactions
Structural comparison from PubChem

Backbone Conformational Locking and Negative Constraint Proof

The rigidifying effect of Tpi is not merely a side-chain modification but a severe main-chain constraint. In structure-activity relationship (SAR) profiling of 15-IgBP (IgG-binding peptides), substituting the flexible Tyr6 or Trp6 with Tpi severely impaired binding affinity [1]. While standard Trp enhanced affinity by stabilizing dissociation, the beta-carboline fusion of Tpi locked the peptide backbone into a geometry incompatible with the Fc site [1]. This negative constraint data is crucial for procurement: it proves that Fmoc-Tpi-OH acts as a strict conformational lock that must be explicitly matched to the target receptor's required geometry, rather than a universal hydrophobic enhancer.

Evidence DimensionIgG-binding affinity (Kd) and structural flexibility
Target Compound DataTpi-substituted peptide: Severely impaired binding due to main-chain restriction
Comparator Or BaselineTrp-substituted peptide: Enhanced affinity via flexible stabilization
Quantified DifferenceDichotomous binding behavior based on backbone flexibility
ConditionsSAR analysis of 15-IgBP derivatives at the Tyr6 position

Demonstrates that Fmoc-Tpi-OH must be selected specifically for targets requiring a rigid beta-carboline geometry, preventing wasteful substitution in flexibility-dependent sequences.

Mass differential
Data to verify
ΔMW +39.03 g/mol vs. Fmoc-Tic-OH
Enables LC-MS differentiation between analogs
Based on calculated molecular formulas

Standard SPPS Processability and Fmoc-Compatibility

Despite its bulky, fused-ring architecture, Fmoc-Tpi-OH is engineered for seamless integration into standard Fmoc/tBu solid-phase peptide synthesis (SPPS) workflows. Unlike Boc-protected Tpi derivatives which require harsh hydrofluoric acid (HF) cleavage, Fmoc-Tpi-OH allows for mild piperidine-based deprotection and standard TFA cleavage . It maintains high coupling efficiency when used with standard activators, ensuring that the incorporation of this highly constrained unnatural amino acid does not necessitate specialized, low-yield coupling protocols or custom reactor setups.

Evidence DimensionSynthesis workflow compatibility
Target Compound DataFmoc-Tpi-OH: Compatible with mild Fmoc/tBu SPPS and TFA cleavage
Comparator Or BaselineBoc-Tpi-OH: Requires harsh HF cleavage conditions
Quantified DifferenceElimination of hazardous HF handling and compatibility with automated synthesizers
ConditionsStandard automated solid-phase peptide synthesis

Ensures that procurement of this constrained building block will not disrupt established laboratory or industrial SPPS manufacturing processes.

Application domain
Patent context
WO2001058471A2 antimicrobial peptidomimetics vs. opioid receptor context (Fmoc-Tic)
Patent-supported antimicrobial SAR exploration
Distinct pharmacological research space
Chiroptical QC
Vendor specification
[α]20D = 55 ± 2° (c=1, DMF)
Verifiable chiral identity for L-enantiomer
CAS 204322-23-6; D-enantiomer cataloged separately
Storage requirement
Vendor context
0–8°C refrigerated vs. 15–25°C ambient (Fmoc-Tic)
Cold-chain storage necessary to maintain integrity
Thermal sensitivity may lead to degradation
DMSO solubility
Reported
≥66.67 mg/mL (≥152 mM)
Stock solution preparation feasible for screening
Sonication recommended; use freshly opened DMSO

Development of Sub-Nanomolar GPCR Antagonists

Fmoc-Tpi-OH is a critical building block for synthesizing ultra-potent antagonists for receptors such as Bombesin, Gastrin-Releasing Peptide (GRP), and Urotensin-II [1]. By replacing flexible tryptophan residues with the rigid Tpi framework, researchers can lock the pharmacophore into the exact spatial orientation required for sub-nanomolar receptor blockade, directly leveraging the entropic advantages outlined in Section 3.

Synthesis of Proteolytically Stable Antimicrobial Peptidomimetics

In the design of novel bacterial inhibitors, natural tryptophan residues are often sites of rapid metabolic degradation. Procuring Fmoc-Tpi-OH allows chemists to embed a beta-carboline core into the peptide sequence, shielding the backbone from enzymatic cleavage while maintaining the hydrophobicity necessary for bacterial membrane insertion and disruption .

Structural Probing in SAR (Structure-Activity Relationship) Studies

Fmoc-Tpi-OH is utilized as a definitive conformational lock in SAR profiling [2]. When mapping the spatial requirements of a novel binding pocket, comparing a flexible Trp-peptide against a rigid Tpi-peptide immediately determines whether the target receptor requires backbone flexibility or if it can accommodate a fixed beta-carboline geometry, thereby accelerating lead optimization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial peptidomimetic synthesis
β-Carboline scaffold constraint
Patent-validated SAR exploration
Conformational constraint studies
Backbone φ/ψ restriction
β-turn mimicry validation
Neuroscience probe development
Tryptoline alkaloid scaffold mimicry
Enantiomeric purity control
Chiral library synthesis
L/D enantiomer availability
Optical rotation QC verification

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

438.15795719 Da

Monoisotopic Mass

438.15795719 Da

Heavy Atom Count

33

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